BRD4 Bromodomain Binding Affinity: 3-Methyl Fragment vs. Optimized Isoxazole Azepine Lead
3-Methyl-4-phenylisoxazol-5-amine functions as a validated amino-isoxazole fragment with a confirmed binding mode in the BRD4 bromodomain. Its binding affinity (IC₅₀ = 33 μM) provides a clear starting point for structure-based optimization. The crystallographic data enabled the design of a novel isoxazole azepine scaffold, which achieved a significant improvement in potency (IC₅₀ = 18 nM) [1]. This demonstrates the compound's utility as a fragment hit for lead generation, contrasting with other isoxazole derivatives that lack this specific BRD4 binding mode.
| Evidence Dimension | BRD4 Bromodomain 1 Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 33 μM |
| Comparator Or Baseline | Optimized isoxazole azepine lead compound (Compound 23) |
| Quantified Difference | ~1,800-fold improvement in potency |
| Conditions | In vitro binding assay (MOAD/BindingDB data derived from PDB 4LR6) [1] |
Why This Matters
This confirms the compound's specific role as a fragment hit for BRD4, providing a validated starting point for lead optimization programs focused on BET inhibition.
- [1] Gehling, V.S. et al. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. ACS Med. Chem. Lett. 2013, 4, 835–840. Data for PDB 4LR6 fragment IC₅₀ = 33 μM; Optimized lead IC₅₀ = 18 nM. View Source
